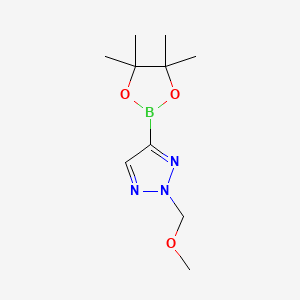![molecular formula C10H8ClF6NO2 B13493570 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is particularly useful in life sciences research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products are substituted amines.
Applications De Recherche Scientifique
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
- 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is unique due to its dual trifluoromethyl groups, which impart high thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials .
Propriétés
Formule moléculaire |
C10H8ClF6NO2 |
|---|---|
Poids moléculaire |
323.62 g/mol |
Nom IUPAC |
2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H7F6NO2.ClH/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16;/h1-3,7H,17H2,(H,18,19);1H |
Clé InChI |
RVNJAEARFZWTJL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)




![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)






